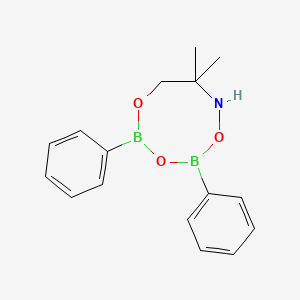
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane is a unique organoboron compound characterized by its complex structure, which includes boron, nitrogen, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane typically involves the reaction of boronic acids with amines and carbonyl compounds under controlled conditions. One common method includes the use of diboronic acid derivatives and diamines in the presence of a dehydrating agent to facilitate the formation of the trioxazadiborocane ring structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the boron atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various boron-containing compounds, which can be further utilized in organic synthesis and materials science.
Applications De Recherche Scientifique
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex boron-containing molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a therapeutic agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane involves its ability to interact with various molecular targets through the formation of stable boron-nitrogen and boron-oxygen bonds. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Dimethyl-2,4-diphenyl-1,3,5-cycloheptatriene: Similar in structure but lacks the boron and nitrogen atoms.
4,4’-Dimethyl-2,2’-dipyridyl: Contains nitrogen atoms but differs in the overall ring structure and lacks boron.
Uniqueness
7,7-Dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane is unique due to its incorporation of boron, nitrogen, and oxygen atoms within a single ring structure, providing distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
61424-19-9 |
|---|---|
Formule moléculaire |
C16H19B2NO3 |
Poids moléculaire |
295.0 g/mol |
Nom IUPAC |
7,7-dimethyl-2,4-diphenyl-1,3,5,6,2,4-trioxazadiborocane |
InChI |
InChI=1S/C16H19B2NO3/c1-16(2)13-20-17(14-9-5-3-6-10-14)21-18(22-19-16)15-11-7-4-8-12-15/h3-12,19H,13H2,1-2H3 |
Clé InChI |
KIFZEVAVBSPJRZ-UHFFFAOYSA-N |
SMILES canonique |
B1(OB(ONC(CO1)(C)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


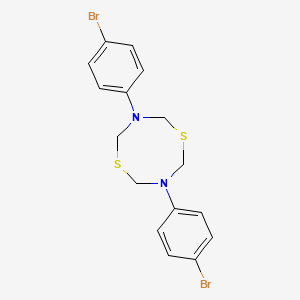
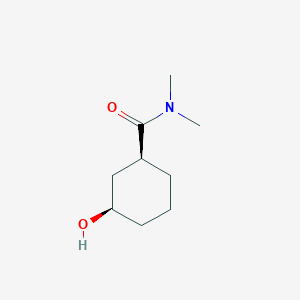

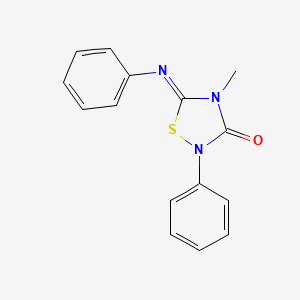
![2,8,8-Trimethyl-4,10-dioxospiro[5.5]undecane-2-carbaldehyde](/img/structure/B14584794.png)
![2-Methoxy-1,3-dimethyl-5-[(4-methylphenyl)methyl]benzene](/img/structure/B14584798.png)
![Bis[2-(methylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584805.png)
![1-[4-(4-Butyl-6-hydrazinyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14584809.png)
![4,7-Dihydrothieno[3,2-c]pyridin-6(5H)-one](/img/structure/B14584815.png)
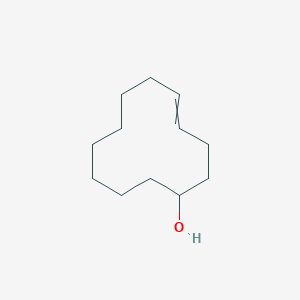
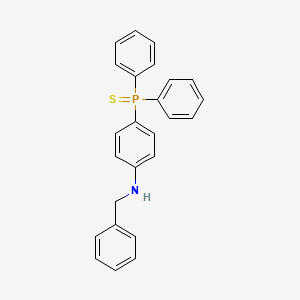
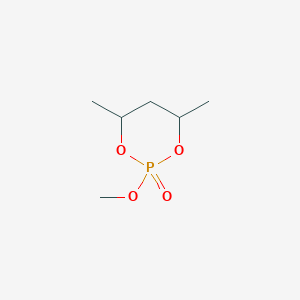
![Methanesulfonic acid--[(1R,2R)-cycloheptane-1,2-diyl]dimethanol (2/1)](/img/structure/B14584834.png)
![2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]](/img/structure/B14584838.png)
